4-Fluoro-2-methylphenylmagnesium bromide

Catalog No.
S1898020
CAS No.
30897-90-6
M.F
C7H6BrFMg
M. Wt
213.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-2-methylphenylmagnesium bromide

CAS Number

30897-90-6

Product Name

4-Fluoro-2-methylphenylmagnesium bromide

IUPAC Name

magnesium;1-fluoro-3-methylbenzene-4-ide;bromide

Molecular Formula

C7H6BrFMg

Molecular Weight

213.33 g/mol

InChI

InChI=1S/C7H6F.BrH.Mg/c1-6-3-2-4-7(8)5-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1

InChI Key

OCGINFOPBMDLBD-UHFFFAOYSA-M

SMILES

CC1=[C-]C=CC(=C1)F.[Mg+2].[Br-]

Canonical SMILES

CC1=[C-]C=CC(=C1)F.[Mg+2].[Br-]

Applications in Forming Carbon-Carbon Bonds

  • Nucleophilic Addition to Carbonyls

    4-F-2-MePhMgBr reacts with carbonyl compounds (aldehydes, ketones, esters, etc.) through nucleophilic addition. This reaction forms a new carbon-carbon bond and introduces a new carbon chain with the 4-fluoro-2-methylphenyl group to the carbonyl molecule. PubChem: This reaction is a fundamental step in the synthesis of various organic molecules, including alcohols, phenols, and ketones.

  • Aromatic Substitution

    -F-2-MePhMgBr can participate in aromatic nucleophilic substitution reactions. Under specific conditions, it can displace electrophilic groups (e.g., halogens) on aromatic rings, incorporating the 4-fluoro-2-methylphenyl group into the aromatic molecule. ScienceDirect This strategy allows for the introduction of the fluoro-methylphenyl moiety into complex aromatic structures.

4-Fluoro-2-methylphenylmagnesium bromide is an organometallic compound with the molecular formula C7_7H6_6BrFMg and a molecular weight of approximately 213.33 g/mol. It consists of a magnesium atom bonded to a 4-fluoro-2-methylphenyl group and a bromide ion, making it a member of the Grignard reagent family, which is widely utilized in organic synthesis due to its nucleophilic properties . The compound is typically encountered as a solution in solvents like tetrahydrofuran or 2-methyltetrahydrofuran, where it exhibits significant reactivity towards electrophiles .

Typical of Grignard reagents:

  • Nucleophilic Addition: It reacts with carbonyl compounds (e.g., aldehydes and ketones) to form alcohols. For instance, when reacting with formaldehyde, it yields an alcohol after hydrolysis.
  • Formation of Carbon-Carbon Bonds: This compound can react with alkyl halides to form new carbon-carbon bonds, which is fundamental in building complex organic molecules.
  • Substitution Reactions: It can also engage in substitution reactions with aromatic compounds, leading to the introduction of the 4-fluoro-2-methylphenyl group into various substrates .

The synthesis of 4-fluoro-2-methylphenylmagnesium bromide typically involves:

  • Preparation from Bromide: The compound is synthesized by reacting 4-fluoro-2-methylbromobenzene with magnesium turnings in an anhydrous solvent such as tetrahydrofuran or diethyl ether:
    C7H6BrF+MgC7H6BrFMg\text{C}_7\text{H}_6\text{BrF}+\text{Mg}\rightarrow \text{C}_7\text{H}_6\text{BrFMg}
  • Controlled Conditions: The reaction should be conducted under inert atmosphere conditions (e.g., nitrogen or argon) to prevent moisture interference.
  • Purification: The resulting solution is typically purified by filtration and concentrated under reduced pressure .

4-Fluoro-2-methylphenylmagnesium bromide finds applications in:

  • Organic Synthesis: It serves as a crucial intermediate for synthesizing pharmaceuticals, agrochemicals, and dyestuffs.
  • Material Science: Used in developing new materials with specific electronic or optical properties due to its reactive nature.
  • Research: Employed in academic research for studying reaction mechanisms involving organometallic compounds .

Interaction studies involving 4-fluoro-2-methylphenylmagnesium bromide primarily focus on its reactivity with various electrophiles. These studies help elucidate its potential as a synthetic building block in organic chemistry. Additionally, research into its interactions with biological systems may provide insights into its pharmacological potential and toxicity profiles .

Several compounds share structural similarities with 4-fluoro-2-methylphenylmagnesium bromide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Fluorophenylmagnesium bromideC6_6H4_4BrFMgLacks the methyl group, affecting reactivity.
3-Fluoro-2-methylphenylmagnesium bromideC7_7H6_6BrFMgDifferent fluorine position alters electronic properties.
4-Chloro-2-methylphenylmagnesium bromideC7_7H6_6ClMgBrChlorine instead of fluorine changes reactivity and stability.

Uniqueness

The presence of both fluorine and the methyl group at specific positions on the phenyl ring contributes to the unique reactivity profile of 4-fluoro-2-methylphenylmagnesium bromide compared to its analogs. The fluorine atom enhances electrophilicity while the methyl group provides steric hindrance, influencing how this compound interacts with other reagents in synthetic pathways .

GHS Hazard Statements

Aggregated GHS information provided by 26 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2023-08-16

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